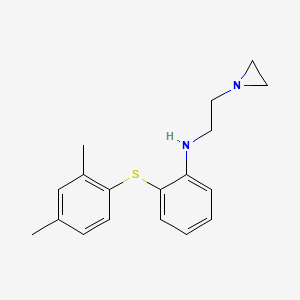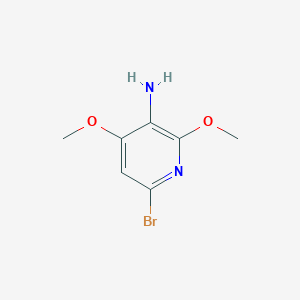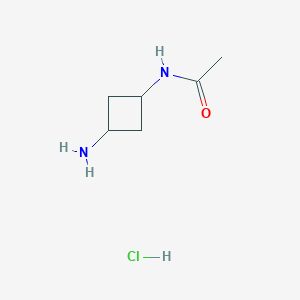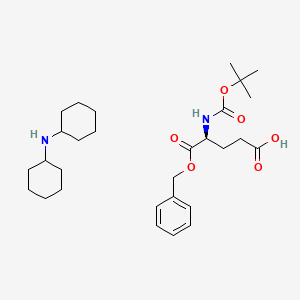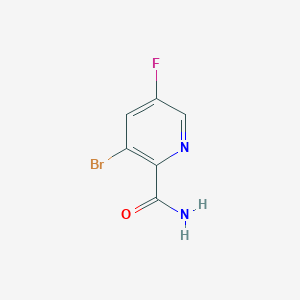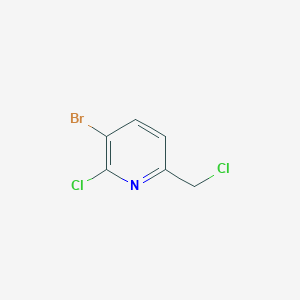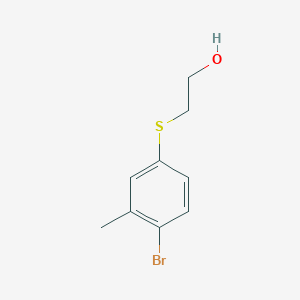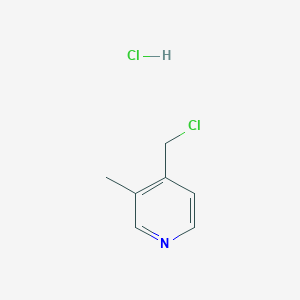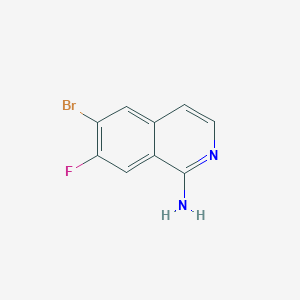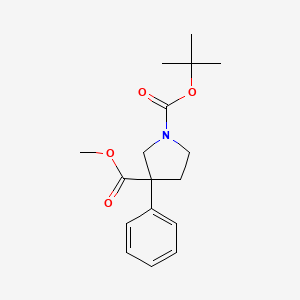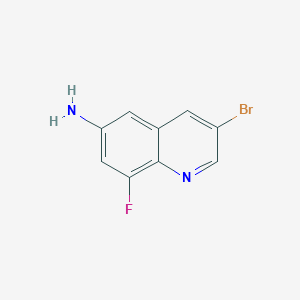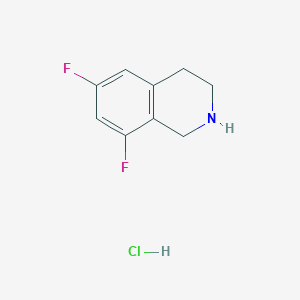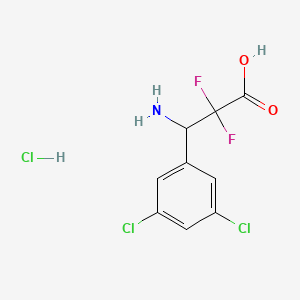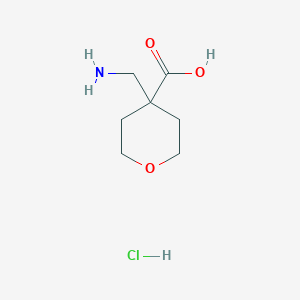
4-(氨基甲基)四氢-2H-吡喃-4-羧酸盐酸盐
描述
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing an oxygen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride typically begins with tetrahydropyran-4-carboxylic acid as the starting material.
Amination Reaction: The carboxylic acid group is first converted to an amine group through amination. This can be achieved using reagents such as ammonia or an amine source under specific reaction conditions.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Purification: Purification steps may include recrystallization, filtration, and drying to ensure the compound is free from impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Substitution: Substitution reactions can occur at the amine or carboxylic acid groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Alkylated derivatives of the amine and carboxylic acid groups.
科学研究应用
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemical products, including polymers and coatings.
作用机制
Target of Action
The compound, also known as 2H-Pyran-4-carboxylic acid, 4-(aminomethyl)tetrahydro-, hydrochloride (1:1), is used as a reactant or reagent in the synthesis of various compounds for cancer treatment . .
Mode of Action
It is known to be used in the synthesis of aminothiazole compounds , which are known to interact with their targets and cause changes that can lead to the treatment of cancer.
Biochemical Pathways
Given its use in the synthesis of aminothiazole compounds , it may be involved in pathways related to cancer treatment.
Result of Action
Given its use in the synthesis of compounds for cancer treatment , it can be inferred that its action may result in anti-cancer effects.
生化分析
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mTOR kinase, a key enzyme in cell growth and metabolism . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.
Cellular Effects
The effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been noted to inhibit mTOR kinase activity, leading to downstream effects on protein synthesis and cell growth . Changes in gene expression are often mediated through its impact on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular metabolism and function, although these effects can diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed . Threshold effects are critical in determining the safe and effective dosage range for experimental and potential therapeutic applications.
Metabolic Pathways
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as mTOR kinase and other metabolic regulators. These interactions can influence the overall metabolic state of the cell, including energy production, protein synthesis, and lipid metabolism . The compound’s effects on metabolic pathways are complex and can vary depending on the cellular context and the presence of other metabolic cofactors.
相似化合物的比较
4-(Aminomethyl)benzoic acid: This compound is structurally similar but contains a benzene ring instead of a tetrahydropyran ring.
4-(Aminomethyl)piperidine: Another similar compound with a piperidine ring instead of a tetrahydropyran ring.
Uniqueness:
Tetrahydropyran Ring: The presence of the tetrahydropyran ring in 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
属性
IUPAC Name |
4-(aminomethyl)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOOGFDTTVGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485427-12-0 | |
| Record name | 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


